molecular formula C20H17F3N4O B1532954 (2Z)-2-[(Z)-benzoyl]-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-enenitrile CAS No. 1024750-66-0

(2Z)-2-[(Z)-benzoyl]-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-enenitrile

Cat. No.: B1532954
CAS No.: 1024750-66-0
M. Wt: 386.4 g/mol
InChI Key: RRRNEXKFDZUUQY-PEZBUJJGSA-N
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Description

(2Z)-2-[(Z)-benzoyl]-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-enenitrile ( 1024750-66-0) is an advanced chemical intermediate offered for scientific research and development. This compound features a complex molecular structure (C20H17F3N4O) with a molecular weight of 386.38 g/mol, characterized by a benzoyl group, a acrylonitrile moiety, and a piperazine ring linked to a trifluoromethyl-substituted pyridine . Its defined structure, including a specific (Z) stereochemistry, makes it a valuable scaffold for designing novel molecules . The presence of the trifluoromethyl group and multiple nitrogen-containing heterocycles suggests potential for interesting physicochemical properties and bioactivity, making it a candidate for use in pharmaceutical chemistry and drug discovery projects . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers can order this compound from various global stock points, with packaging sizes ranging from 1 mg to 10 g, subject to availability .

Properties

IUPAC Name

(Z)-2-benzoyl-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O/c21-20(22,23)17-6-7-18(25-13-17)27-10-8-26(9-11-27)14-16(12-24)19(28)15-4-2-1-3-5-15/h1-7,13-14H,8-11H2/b16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRNEXKFDZUUQY-PEZBUJJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C(=O)C2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(/C#N)\C(=O)C2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(Z)-benzoyl]-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-enenitrile , often referred to as a piperazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Piperazine moiety : Known for its role in various pharmacological activities, including anxiolytic and antidepressant effects.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Benzoyl group : Often associated with anti-cancer properties.

Structural Formula

\text{ 2Z 2 Z benzoyl 3 4 5 trifluoromethyl pyridin 2 yl piperazin 1 yl}prop-2-enenitrile}

Anticancer Activity

Recent studies have shown that the compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A431 (epidermoid)12.5Apoptosis induction
HeLa (cervical)15.0Cell cycle arrest
MCF7 (breast)10.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Neuropharmacological Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for neuropharmacological effects. Studies indicate that it may exhibit anxiolytic and antidepressant-like effects in animal models.

Case Study: Anxiolytic Activity

A study conducted on mice demonstrated that administration of the compound at doses ranging from 5 to 20 mg/kg significantly reduced anxiety-like behavior in the elevated plus maze test.

The biological activity of the compound is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Receptor Interaction : Binding to various receptors, including serotonin and dopamine receptors, may underlie its neuropharmacological effects.
  • Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) may lead to apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Differences

The compound is compared to a closely related analog, 2-(Z)-2-[(Z)-benzoyl]-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}prop-2-enenitrile (CAS 318248-56-5), which replaces the piperazine ring with a pyrazole group and introduces a chlorine atom .

Table 1: Structural and Predicted Physicochemical Properties
Property Target Compound Analog (CAS 318248-56-5)
Molecular Formula C22H16F3N5O (estimated) C19H10ClF3N4O
Molecular Weight (g/mol) ~423.4 402.76
Key Substituents Piperazine, trifluoromethylpyridine Pyrazole, chloro-trifluoromethylpyridine
Predicted Density (g/cm³) ~1.35 (hypothetical) 1.38±0.1
Predicted Boiling Point (°C) ~500 (hypothetical) 519.7±50.0
pKa ~7.5 (piperazine basicity) -4.08±0.39

Impact of Substituents

  • Piperazine vs. Pyrazole :
    • The piperazine ring (six-membered, two nitrogens) increases basicity and solubility compared to the pyrazole (five-membered, aromatic), which may enhance bioavailability in aqueous environments .
    • Piperazine's flexibility could improve binding affinity to targets requiring conformational adaptability, while pyrazole’s rigidity may favor selective interactions.
  • Trifluoromethyl Group :
    • Both compounds retain this group, which improves lipophilicity and resistance to oxidative metabolism, a common feature in drug design .

Research Findings and Functional Implications

Reactivity and Stability

  • NMR Profiling : Studies on analogous compounds (e.g., rapamycin derivatives) reveal that substituent changes in regions analogous to the target’s piperazine and benzoyl groups alter chemical shifts in specific NMR regions (e.g., positions 29–44), indicating localized electronic effects . This suggests that the target’s piperazine moiety may shield adjacent protons from deshielding environments, stabilizing its conformation.
  • Lumping Strategy : The lumping of structurally similar compounds (e.g., those with trifluoromethylpyridine groups) into surrogate categories simplifies reaction modeling. However, the piperazine group’s unique basicity and solubility may necessitate separate consideration in reaction networks .

Preparation Methods

Synthetic Strategy Overview

The synthesis of this compound generally follows a convergent approach involving:

  • Formation of the α,β-unsaturated benzoylprop-2-enenitrile core via condensation methods.
  • Functionalization of the piperazine ring with a 5-(trifluoromethyl)pyridin-2-yl substituent.
  • Coupling of the piperazinyl moiety to the α,β-unsaturated nitrile backbone.

This approach leverages well-established organic reactions such as Claisen–Schmidt condensation for the α,β-unsaturated carbonyl intermediates and nucleophilic substitution or palladium-catalyzed cross-coupling for the heterocyclic piperazine substitution.

Preparation of the α,β-Unsaturated Benzoylprop-2-enenitrile Core

Method: Acid-Catalyzed Claisen–Schmidt Condensation

  • The α,β-unsaturated carbonyl compound is typically synthesized by condensation of benzaldehyde derivatives with malononitrile or related nitrile-containing active methylene compounds under acidic catalysis.
  • This method yields (2Z)-2-benzoyl-3-prop-2-enenitrile intermediates with high regio- and stereoselectivity.
  • The reaction conditions often involve refluxing in ethanol or other polar solvents with catalytic acid (e.g., HCl or piperidine as base catalyst in some cases).
  • Purification is achieved by recrystallization or chromatographic techniques.

Supporting Data:

  • Analogous compounds synthesized via acid-catalyzed Claisen–Schmidt condensation have been reported with yields typically ranging from 60% to 85% and confirmed by FT-IR, ^1H NMR, ^13C NMR, and MS spectral data.

Synthesis and Functionalization of the Piperazinyl Moiety

Method: Nucleophilic Substitution and Palladium-Catalyzed Coupling

  • The piperazine ring is functionalized at the nitrogen with a 5-(trifluoromethyl)pyridin-2-yl substituent.
  • This can be achieved by nucleophilic aromatic substitution (SNAr) on halogenated trifluoromethylpyridine derivatives or via Buchwald-Hartwig amination using palladium catalysts.
  • The choice of reaction depends on the availability of starting materials and desired regioselectivity.
  • The reaction is typically carried out in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120 °C).
  • The product is purified by column chromatography or recrystallization.

Supporting Data:

  • Similar piperazine derivatives bearing trifluoromethylpyridinyl substituents have been synthesized using palladium-catalyzed amination with yields exceeding 70% and characterized by NMR and mass spectrometry.

Coupling of Piperazinyl Substituent to the α,β-Unsaturated Nitrile

Method: Nucleophilic Addition or Condensation

  • The piperazinyl-substituted intermediate is coupled to the α,β-unsaturated benzoylprop-2-enenitrile core.
  • This step can be performed via nucleophilic attack of the piperazine nitrogen on an activated α,β-unsaturated nitrile intermediate.
  • Alternatively, the coupling can be achieved through Michael addition or amidation reactions depending on the functional groups present.
  • Reaction conditions typically involve stirring in ethanol or other suitable solvents at room temperature or mild heating.
  • The final product is isolated by filtration and purified by recrystallization or chromatography.

Supporting Data:

  • Related compounds involving piperazine conjugation to α,β-unsaturated nitriles have been prepared successfully with high purity, confirmed by spectral methods and chromatographic purity checks.

Characterization and Purity Assessment

  • The synthesized compound is characterized by FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
  • Chromatographic techniques such as HPLC or TLC are employed to monitor reaction progress and purity.
  • Spectral data typically show characteristic signals for the benzoyl group, nitrile functionality, piperazine ring protons, and trifluoromethyl-substituted pyridine.

Summary Table of Preparation Steps

Step Reaction Type Starting Materials Conditions Yield (%) Notes
1 Acid-catalyzed Claisen–Schmidt condensation Benzaldehyde + malononitrile Acid catalyst, ethanol, reflux 60–85 Formation of α,β-unsaturated benzoylprop-2-enenitrile core
2 Nucleophilic substitution / Pd-catalyzed amination Piperazine + 5-(trifluoromethyl)pyridin-2-yl halide DMF/DMSO, 80–120 °C, Pd catalyst (if applicable) 70+ Functionalization of piperazine ring
3 Coupling (nucleophilic addition or Michael addition) Piperazinyl intermediate + α,β-unsaturated nitrile Ethanol, room temp or mild heat 65–80 Formation of final compound
4 Purification and characterization Crystallization, chromatography Standard laboratory techniques - Confirmed by FT-IR, NMR, MS

Research Findings and Optimization Notes

  • The Claisen–Schmidt condensation is a robust and widely used method for synthesizing α,β-unsaturated carbonyl compounds, providing good control over stereochemistry (Z-configuration) which is crucial for biological activity.
  • The introduction of the trifluoromethyl group on the pyridine ring enhances lipophilicity and metabolic stability, which is often achieved by using appropriately substituted pyridine halides in the coupling step.
  • Reaction yields and purities can be improved by optimizing solvent choice, catalyst loading (for Pd-catalyzed steps), and reaction times.
  • Microwave-assisted synthesis has been reported to accelerate similar condensation reactions and improve yields.
  • The final compound’s purity is critical for biological evaluation; hence, rigorous chromatographic purification and spectral characterization are essential.

Q & A

Q. What are the common synthetic routes for synthesizing (2Z)-2-[(Z)-benzoyl]-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-enenitrile, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the piperazine-pyridine core, followed by coupling with the benzoyl and cyanoenone moieties. Key steps include:

  • Piperazine derivatization : Reacting 5-(trifluoromethyl)pyridin-2-amine with piperazine under Buchwald-Hartwig conditions to install the trifluoromethylpyridyl-piperazine group .
  • Knoevenagel condensation : Introducing the (Z)-benzoyl group via a stereoselective condensation reaction, requiring precise pH control (e.g., ammonium acetate buffer at pH 6.5) to stabilize intermediates .
  • Optimization : Use Design of Experiments (DoE) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd-based catalysts for cross-coupling). Flow chemistry approaches can enhance reproducibility and scalability .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups in this compound?

  • X-ray crystallography : Resolves the (Z)-configuration of the benzoyl and enenitrile groups, as demonstrated in structurally analogous piperazine-pyridine systems .
  • NMR spectroscopy : 19F^{19}\text{F}-NMR identifies trifluoromethyl environments (δ ≈ -60 to -70 ppm), while 1H^{1}\text{H}-NMR NOESY correlations confirm stereochemistry .
  • IR spectroscopy : Cyano stretches (~2200 cm1^{-1}) and carbonyl bands (~1680 cm1^{-1}) validate functional groups .

Q. How does the trifluoromethylpyridine-piperazine moiety influence the compound’s physicochemical properties?

The trifluoromethyl group enhances lipophilicity (logP ↑) and metabolic stability, while the piperazine ring improves solubility via protonation at physiological pH. Computational studies (e.g., DFT) predict dipole moments and charge distribution, critical for membrane permeability . Experimental validation includes HPLC retention time analysis under varying pH conditions .

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Toxicity mitigation : Use fume hoods and PPE due to the cyanide group (P210, P201 codes) .
  • Solvent disposal : Follow guidelines for halogenated waste (e.g., DCM, THF) per institutional policies .

Q. How can researchers validate the purity of this compound post-synthesis?

  • HPLC-MS : Use a C18 column with acetonitrile/water gradient (0.1% formic acid) to detect impurities <0.5% .
  • Elemental analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data for stereoisomeric forms of this compound?

  • Molecular docking : Simulate NOESY correlations to distinguish (Z)- and (E)-isomers .
  • TD-DFT calculations : Predict UV-Vis spectra (λmax_{\text{max}} ~300 nm) to compare with experimental data, resolving ambiguities in conjugation patterns .

Q. What strategies are effective for analyzing contradictory bioactivity data across cell-based assays?

  • Dose-response normalization : Account for variations in cell permeability by correlating IC50_{50} values with logP (e.g., using Parallel Artificial Membrane Permeability Assays) .
  • Target engagement studies : Use SPR or ITC to quantify binding affinity to the pyridine-piperazine pharmacophore, ruling off-target effects .

Q. How can researchers design experiments to elucidate the role of the cyano group in pharmacological activity?

  • Isosteric replacement : Synthesize analogs with nitro or alkyne groups and compare potency in kinase inhibition assays .
  • Crystallographic analysis : Resolve hydrogen-bonding interactions between the cyano group and active-site residues (e.g., in PDE4 or kinase targets) .

Q. What methodologies are recommended for studying metabolic stability in vivo?

  • Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor, monitoring degradation via LC-MS/MS .
  • Isotope labeling : Introduce 13C^{13}\text{C} at the cyano position to track metabolites in urine/blood samples .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s analogs?

  • Fragment-based screening : Test truncated analogs (e.g., piperazine-only or benzoyl-only fragments) to identify critical pharmacophores .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic fields with activity, guiding synthetic prioritization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(Z)-benzoyl]-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(2Z)-2-[(Z)-benzoyl]-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-enenitrile

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